molecular formula C6H5NO4S B8335354 2-Carboxy-3-methyl-5-nitrothiophene

2-Carboxy-3-methyl-5-nitrothiophene

Cat. No.: B8335354
M. Wt: 187.18 g/mol
InChI Key: RCDYKNFEJSIPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxy-3-methyl-5-nitrothiophene is a heterocyclic organic compound featuring a thiophene ring substituted with a carboxylic acid group at position 2, a methyl group at position 3, and a nitro group at position 3. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H5NO4S

Molecular Weight

187.18 g/mol

IUPAC Name

3-methyl-5-nitrothiophene-2-carboxylic acid

InChI

InChI=1S/C6H5NO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

RCDYKNFEJSIPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

To contextualize its properties, 2-Carboxy-3-methyl-5-nitrothiophene is compared below with analogous thiophene-based compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Substituent and Functional Group Comparison

Compound Name Substituents (Position) Key Functional Groups
This compound -NO₂ (5), -CH₃ (3), -COOH (2) Carboxylic acid, Nitro, Methyl
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate -NH₂ (5), -CH₂OCH₃ (3), -COOCH₃ (2) Ester, Amino, Methoxymethyl
3-Methyl-5-nitrothiophene-2-carboxylic acid -NO₂ (5), -CH₃ (3), -COOH (2) Carboxylic acid, Nitro, Methyl

Key Observations:

Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, reducing electron density at the thiophene ring and enhancing electrophilic substitution resistance. In contrast, the amino group (-NH₂) in Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate is electron-donating, increasing ring reactivity .

Solubility and Acidity :

  • The carboxylic acid (-COOH) group in this compound enhances water solubility in basic conditions (via deprotonation) and acidity (pKa ~2–3). The ester group (-COOCH₃) in the methyl derivative reduces acidity (pKa ~4–5) and increases lipophilicity .

Table 2: Physicochemical Properties (Theoretical/Experimental)

Property This compound Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate
Molecular Weight (g/mol) 217.19 245.28
Melting Point (°C) 180–185 (decomposes) 110–115
LogP (Predicted) 1.2 1.8
Aqueous Solubility (mg/mL) ~5 (pH 7) ~10 (pH 7)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.